molecular formula C23H22N2O2S B14121065 1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14121065
M. Wt: 390.5 g/mol
InChI Key: ZCVHYQAZLDOHMF-UHFFFAOYSA-N
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Description

1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-tert-butylbenzyl Group: This step often involves nucleophilic substitution reactions where a suitable benzyl halide reacts with the thieno[3,2-d]pyrimidine intermediate.

    Phenylation: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream substrates. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: shares structural similarities with other thieno[3,2-d]pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise control over molecular interactions is crucial.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22N2O2S/c1-23(2,3)17-11-9-16(10-12-17)15-24-19-13-14-28-20(19)21(26)25(22(24)27)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3

InChI Key

ZCVHYQAZLDOHMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3

Origin of Product

United States

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